molecular formula C7H11BrO3S B13467575 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B13467575
M. Wt: 255.13 g/mol
InChI Key: XRRFUKNPJMLOAF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its saturated structure and the presence of both bromomethyl and methanesulfonyl functional groups. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigidity and three-dimensional structure, making it an interesting subject for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane typically involves a multi-step synthetic route. One common method is the photochemical [2+2] cycloaddition of suitable precursors to form the bicyclic core. This is followed by functional group modifications to introduce the bromomethyl and methanesulfonyl groups. The reaction conditions often involve the use of ultraviolet light to drive the cycloaddition and various reagents to achieve the desired functionalization .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the photochemical cycloaddition process for larger batches and ensuring the efficient introduction of functional groups. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while oxidation of the methanesulfonyl group can produce sulfonic acids .

Scientific Research Applications

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a drug candidate is being explored, particularly for its ability to modulate biological pathways and its stability in biological systems.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The methanesulfonyl group can participate in redox reactions, altering the local chemical environment and affecting biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is unique due to its specific combination of functional groups and its rigid bicyclic structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C7H11BrO3S, and it incorporates a bromomethyl group and a methanesulfonyl group, which are critical for its reactivity and interactions with biological systems.

Structural Characteristics

The compound features a bicyclic framework that enhances its stability and reactivity. The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the methanesulfonyl group can participate in various chemical transformations.

Property Value
Molecular FormulaC7H11BrO3S
Molecular Weight255.129 g/mol
LogD-0.297
LogP-0.3
Rotatable Bonds2
Hydrogen Bond Acceptors4
Topological Polar Surface Area (TPSA)51.75 Ų

Potential Pharmacological Applications

Research indicates that compounds with similar structures to this compound may exhibit significant biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The electrophilic nature of the bromomethyl group suggests potential interactions with nucleophiles in biological systems, which could influence various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Some derivatives of bicyclic compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, research has demonstrated that modifications to the bicyclic structure can enhance cytotoxicity against specific cancer cell lines.
  • Nucleophilic Substitution Reactions : The bromomethyl group is known to participate in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry applications.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure followed by the introduction of the bromomethyl and methanesulfonyl groups. Research on synthetic routes highlights the versatility of this compound as a building block in drug development.

Properties

Molecular Formula

C7H11BrO3S

Molecular Weight

255.13 g/mol

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H11BrO3S/c1-12(9,10)7-2-6(3-7,4-8)11-5-7/h2-5H2,1H3

InChI Key

XRRFUKNPJMLOAF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C12CC(C1)(OC2)CBr

Origin of Product

United States

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